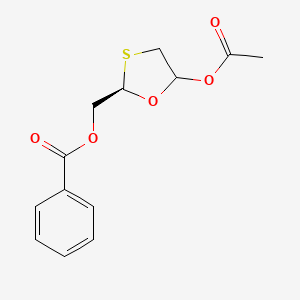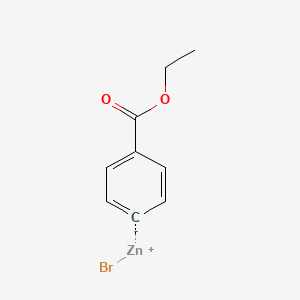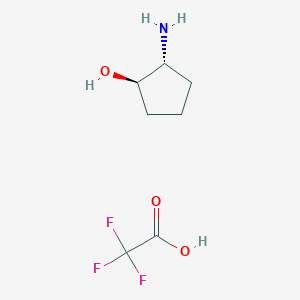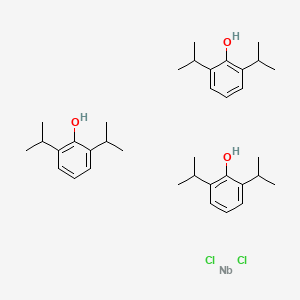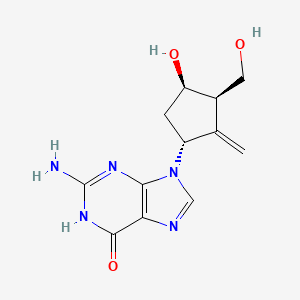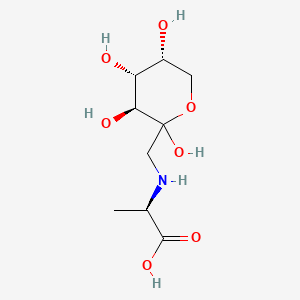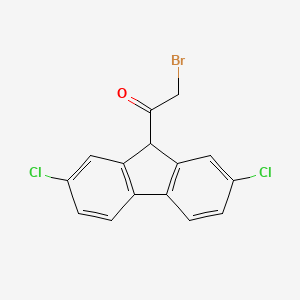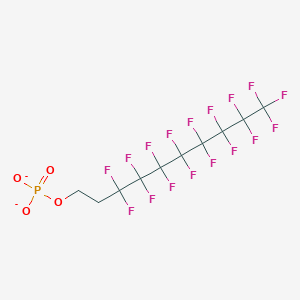
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is a biochemical compound with the CAS Number: 216973-68-1 . It has a molecular weight of 626.61 and a molecular formula of C31H34N2O12 . This compound is a metabolite of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity . Carvedilol is an antihypertensive used in the treatment of congestive heart failure .
Synthesis Analysis
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of carvedilol with β-D-glucopyranuronic acid in the presence of a carbodiimide coupling agent.Molecular Structure Analysis
The molecular structure of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is represented by the formula C31H34N2O12 . This indicates that the molecule is composed of 31 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 12 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid include a molecular weight of 626.61 and a molecular formula of C31H34N2O12 . Further details about its physical and chemical properties are not provided in the available resources.Wirkmechanismus
As a metabolite of Carvedilol, Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid may share some of its parent compound’s mechanisms of action . Carvedilol is a nonselective β-adrenergic antagonist with α1-blocking activity . It reduces tachycardia through beta-adrenergic antagonism and lowers blood pressure through alpha-1 adrenergic antagonism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid involves the reaction of Carvedilol with N,N'-Carbonyldiimidazole (CDI) to form Carvedilol N'-Carbamate, which is then reacted with β-D-Glucopyranuronic Acid to form the final product.", "Starting Materials": [ "Carvedilol", "N,N'-Carbonyldiimidazole (CDI)", "β-D-Glucopyranuronic Acid" ], "Reaction": [ "Step 1: Carvedilol is dissolved in anhydrous dichloromethane.", "Step 2: N,N'-Carbonyldiimidazole (CDI) is added to the solution and the mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The solid is then dissolved in a mixture of water and ethanol and β-D-Glucopyranuronic Acid is added to the solution.", "Step 5: The mixture is stirred at room temperature for 24 hours and the resulting solid is filtered and washed with water.", "Step 6: The solid is then dried under vacuum to obtain Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid." ] } | |
CAS-Nummer |
216973-68-1 |
Molekularformel |
C₃₁H₃₄N₂O₁₂ |
Molekulargewicht |
626.61 |
Synonyme |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]carbamate] β-D-Glucopyranuronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



